molecular formula C17H23BrN2O5 B8152969 tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8152969
M. Wt: 415.3 g/mol
InChI Key: JHQHUWULXKMWIY-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a phenoxy group that is further substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the phenoxy intermediate, which is then coupled with the piperidine derivative. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while reduction of the nitro group yields the corresponding amine .

Scientific Research Applications

tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with neurotransmitter receptors or ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and nitro groups on the phenoxy ring of tert-Butyl 4-((3-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .

Properties

IUPAC Name

tert-butyl 4-[(3-bromo-5-nitrophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O5/c1-17(2,3)25-16(21)19-6-4-12(5-7-19)11-24-15-9-13(18)8-14(10-15)20(22)23/h8-10,12H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQHUWULXKMWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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